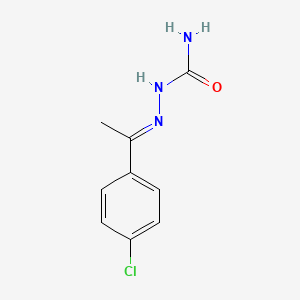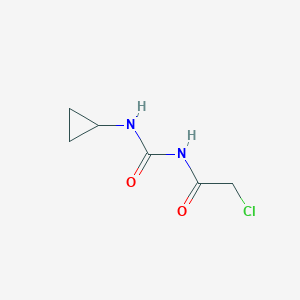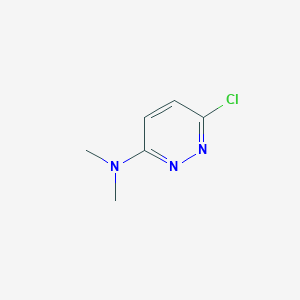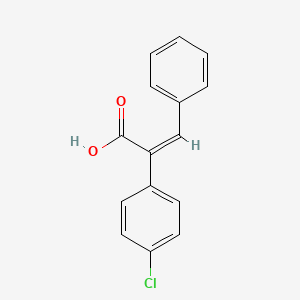
(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid” is a biochemical used for proteomics research . Its molecular formula is C15H11ClO2 and it has a molecular weight of 258.7 .
Molecular Structure Analysis
The molecular structure of “(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid” consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Scientific Research Applications
Environmental Impact and Toxicity
Chlorophenols, including compounds related to "(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid," have been assessed for their impact on the aquatic environment. Studies have found that chlorophenols can exert moderate toxic effects on mammalian and aquatic life, with toxicity to fish upon long-term exposure being considerable. The persistence of these compounds in the environment can vary, with low persistence observed when adapted microflora capable of biodegrading these compounds is present. However, in the absence of such microflora, persistence may become moderate to high. Bioaccumulation is generally expected to be low, but these compounds can have a strong organoleptic effect (Krijgsheld & Gen, 1986).
Degradation and Treatment Methods
Efforts to understand and enhance the degradation of chlorophenyl compounds, including those similar to "(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid," have led to the exploration of various treatment methods. Zero valent iron (ZVI) and iron-based bimetallic systems have shown potential for efficiently dechlorinating chlorophenols, presenting an effective alternative for treating contaminated water and soil. These methods focus on processes such as dechlorination, sorption, and co-precipitation, with the aim of overcoming the limitations posed by surface passivation over time (Gunawardana, Singhal, & Swedlund, 2011).
Role in Herbicide Formulation
The compound 2,4-dichlorophenoxyacetic acid (2,4-D), related to "(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid," is widely used in agriculture to control weeds. While its effectiveness as a herbicide is well-documented, there is growing concern regarding its indiscriminate use and potential environmental damages. Research in this area aims to provide insights into the characteristics of 2,4-D, focusing on the role of microorganisms in its degradation and the environmental implications of its use (Magnoli et al., 2020).
properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXGAYMGNMHRTI-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)Cl)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


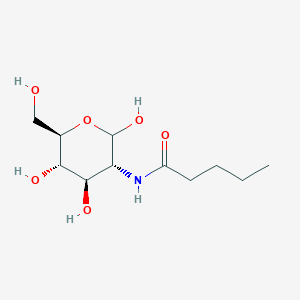


![(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B3024435.png)
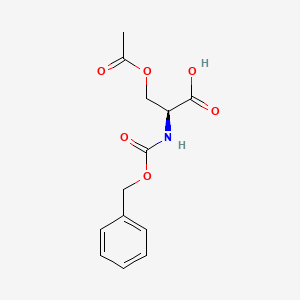
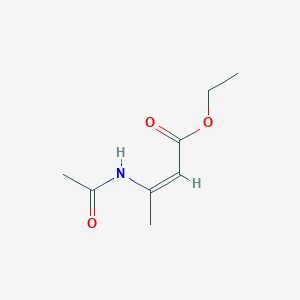
acetic acid](/img/structure/B3024443.png)
![(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid](/img/structure/B3024444.png)

![2-[(2-Chloroethyl)amino]ethyl benzoate hcl](/img/structure/B3024448.png)
